molecular formula C21H22N2O3 B11274155 ethyl [5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate

ethyl [5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B11274155
M. Wt: 350.4 g/mol
InChI Key: DSGITXRRMSXMNK-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(4-METHYLBENZYL)-4-OXO-4,5-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core with an ethyl acetate group. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(4-METHYLBENZYL)-4-OXO-4,5-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the ethyl acetate group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(4-METHYLBENZYL)-4-OXO-4,5-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[5-(4-METHYLBENZYL)-4-OXO-4,5-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including its potential as an anxiolytic or anticonvulsant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(4-METHYLBENZYL)-4-OXO-4,5-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA). This interaction can lead to various pharmacological effects, including sedation and anxiolysis.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.

    Clonazepam: Used primarily as an anticonvulsant and for its anxiolytic properties.

Uniqueness

ETHYL 2-[5-(4-METHYLBENZYL)-4-OXO-4,5-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its ethyl acetate group may influence its solubility, bioavailability, and interaction with molecular targets.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 2-[1-[(4-methylphenyl)methyl]-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate

InChI

InChI=1S/C21H22N2O3/c1-3-26-21(25)13-17-12-20(24)23(14-16-10-8-15(2)9-11-16)19-7-5-4-6-18(19)22-17/h4-12,22H,3,13-14H2,1-2H3

InChI Key

DSGITXRRMSXMNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=O)N(C2=CC=CC=C2N1)CC3=CC=C(C=C3)C

Origin of Product

United States

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